9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Description
Properties
IUPAC Name |
9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-8-5-6-9-12(7-8)17-11-4-2-1-3-10(11)15-13(9)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHEBXTYFCGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Condensation and Hydrolysis Approach
The Dieckmann condensation strategy, adapted from patented methodologies for analogous chloro-substituted benzazepines, provides a robust pathway to construct the benzoxazepinone core. This method involves a two-step sequence: (i) base-mediated coupling of a chloro-substituted benzamide derivative with a bromoester, followed by (ii) intramolecular cyclization and hydrolysis.
For 9-chloro-5H-benzo[b]benzoxazepin-6-one, methyl 2-amido-8-chlorobenzoate serves as the starting material. Reaction with ethyl 4-bromobutyrate in acetonitrile under sodium tert-butoxide at −20°C forms a secondary amine intermediate. Subsequent heating to 120°C induces Dieckmann cyclization, yielding a tetracyclic lactam. Acidic hydrolysis (3N H₂SO₄, 60°C) cleaves the ester moiety, affording the target compound in 85–91% yield after neutralization. Critical parameters include the use of aprotic solvents (e.g., DMF or dioxane) and strict temperature control during cyclization to minimize byproducts like benzoxazinones.
Table 1: Dieckmann Condensation Conditions and Outcomes
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 2-amido-8-chlorobenzoate | NaOtBu | DMF | −20 → 120 | 91 |
| Ethyl 2-amido-7-chlorobenzoate | KOtBu | Dioxane | 0 → 110 | 87 |
Tandem Oxidation-Iodolactonization Strategy
A novel copper-catalyzed tandem oxidation and iodolactonization protocol enables efficient benzoxazepinone synthesis from 2-O-tethered alkenyl benzaldehydes. This one-pot method proceeds via aldehyde oxidation to carboxylic acid, followed by iodocyclization to form the seven-membered ring.
For the 9-chloro derivative, 2-(allyloxy)-5-chlorobenzaldehyde undergoes oxidation with tert-butyl hydroperoxide (TBHP) and CuI in acetonitrile at 70°C. The resulting carboxylic acid undergoes iodolactonization, yielding 9-chloro-5H-benzo[b]benzoxazepin-6-one in 65% yield. The iodine atom at the lactone position allows post-synthetic modifications, such as thiocyanation or azidation, without disrupting the chloro substituent.
Table 2: Tandem Oxidation-Iodolactonization Parameters
| Substrate | Catalyst | Oxidant | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-(Allyloxy)-5-chlorobenzaldehyde | CuI | TBHP | 6 | 65 |
| 2-(Propargyloxy)-4-chlorobenzaldehyde | CuBr | TBHP | 8 | 58 |
Coupling of α-Haloacids with Anthranilic Acid Derivatives
Chiral pool methodologies, leveraging α-haloacids and anthranilic acids, enable stereoselective benzoxazepinone synthesis. For the 9-chloro variant, 5-chloroanthranilic acid reacts with (S)-2-chloropropanoic acid in the presence of thionyl chloride, forming an N-acylanthranilic acid intermediate. Base-mediated cyclization (K₂CO₃, DMF, 80°C) induces ring closure, yielding the target compound with >90% enantiomeric excess.
Key challenges include suppressing transhalogenation during acid chloride formation. Excess SOCl₂ (>2 eq) promotes benzoxazinone byproducts, necessitating precise stoichiometric control. Single-crystal XRD confirms the (3S) configuration, with C–O bond lengths of 1.448–1.455 Å characteristic of the benzoxazepinone scaffold.
Table 3: α-Haloacid Coupling Reaction Metrics
| α-Haloacid | Anthranilic Acid | Base | ee (%) | Yield (%) |
|---|---|---|---|---|
| (S)-2-Chloropropanoic acid | 5-Chloroanthranilic acid | K₂CO₃ | 92 | 78 |
| (R)-2-Bromobutyric acid | 7-Chloroanthranilic acid | NaHCO₃ | 88 | 71 |
Comparative Analysis of Synthetic Routes
The Dieckmann method excels in scalability, with demonstrated gram-scale synthesis (1.10 g, 61% yield), whereas the iodolactonization route offers functionalization versatility. The α-haloacid coupling approach achieves superior stereocontrol but requires chiral starting materials. Solvent choice significantly impacts yields: polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates but may complicate purification.
Chemical Reactions Analysis
Types of Reactions: 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzoxazepin derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have identified derivatives of benzoxazepines, including 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one, as promising candidates in cancer therapy. Research indicates that certain benzoxazepine derivatives can induce microtubule depolymerization and apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and A2780 (ovarian carcinoma) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PBOX-6 | K562 | < 10 | Microtubule Depolymerization |
| PBOX-15 | A2780 | < 5 | Apoptosis Induction |
Kinase Inhibition
9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one has been evaluated for its ability to inhibit receptor interacting protein kinase 1 (RIP1). In vitro studies demonstrated that certain analogs exhibited high potency with IC50 values below 100 nM. This selectivity is significant for developing targeted therapies in inflammatory diseases and cancer .
Anxiolytic Effects
The compound's structural relatives have been studied for anxiolytic properties. For instance, derivatives have shown reduced sedative effects compared to traditional benzodiazepines while maintaining efficacy in anxiety models . This suggests potential applications in treating anxiety disorders with fewer side effects.
Case Study 1: RIP1 Kinase Inhibition
In a study focused on developing selective RIP1 inhibitors, researchers synthesized a series of benzoxazepinones, including 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one. The compounds were screened using fluorescence polarization assays and demonstrated significant selectivity against various kinases, making them suitable candidates for therapeutic development .
Case Study 2: Anticancer Efficacy
Another investigation reported the synthesis of tricyclic benzoxazepines that showed promising anticancer activity in vivo. The study highlighted the effectiveness of these compounds in inhibiting tumor growth in mouse models, indicating a potential pathway for clinical applications .
Mechanism of Action
The mechanism of action of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with key proteins and enzymes involved in cell proliferation and survival, making it a valuable candidate for further drug development.
Comparison with Similar Compounds
- 2,3-dihydro-1,5-benzoxazepine
- 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine]
- 1,4-benzoxazepin-2-one
Comparison: Compared to these similar compounds, 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one stands out due to its unique chlorine substitution, which enhances its reactivity and potential for further functionalization . This makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one is a compound within the benzoxazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one features a fused benzene and oxazepine ring structure, which contributes to its unique biological properties. The presence of a chlorine atom at the 9-position is significant for its interaction with biological targets.
Research indicates that compounds similar to 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one exhibit activity through various mechanisms, primarily involving kinase inhibition. For instance, a study showed that benzoxazepinones could inhibit receptor interacting protein 1 (RIP1) kinase with high potency. Specifically, compounds in this class demonstrated IC50 values below 100 nM in biochemical assays, indicating strong inhibitory effects on RIP1 kinase activity .
Therapeutic Applications
The potential therapeutic applications of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one include:
- Anticancer Activity : Similar benzoxazepine compounds have been investigated for their anticancer properties. The inhibition of RIP1 kinase is particularly relevant as it plays a role in apoptosis and cell survival pathways.
- Neurological Disorders : Given the structural similarities with other compounds affecting neurological pathways, there is potential for use in treating anxiety or neurodegenerative diseases.
Table 1: Summary of Biological Activity Studies on Benzoxazepines
Notable Research Findings
A recent study highlighted the specificity of benzoxazepinones against RIP1 kinase compared to a panel of 456 kinases. This specificity suggests that these compounds could be developed as targeted therapies with reduced off-target effects . Furthermore, ongoing investigations into the long-term effects of these compounds on neurological functions are crucial for understanding their therapeutic potential in treating anxiety and cognitive dysfunctions associated with benzodiazepines .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one, and how can they be experimentally determined?
- Methodological Answer : Physicochemical properties (e.g., melting point, solubility, logP) are critical for experimental design. Use techniques like:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% as per pharmacopeial standards) .
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity, referencing spectral databases like NIST Chemistry WebBook for analogous compounds (e.g., 6-chloro-2H-benzoxazolone) .
- UV-Vis spectroscopy to determine molar absorptivity, particularly for photostability studies in drug development .
Q. What synthetic routes are commonly employed for the preparation of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one?
- Methodological Answer : Synthesis often involves:
- Cyclocondensation reactions of chlorinated precursors with benzoxazepinone scaffolds, similar to methods for 6-bromo-2H-[1,4]benzoxazin-3(4H)-one .
- Regioselective halogenation at the 9-position using N-chlorosuccinimide (NCS) under inert conditions to avoid byproducts .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates .
Q. How should researchers handle and store 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one to ensure safety and stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .
- Safety protocols : Use fume hoods for synthesis and wear nitrile gloves. In case of skin contact, wash with copious water (≥15 minutes) and consult a physician .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one in complex mixtures?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) to detect trace impurities (e.g., N-oxide derivatives) at ppm levels, as demonstrated in pharmacopeial impurity profiling .
- X-ray crystallography for absolute stereochemical confirmation, particularly for chiral centers in derivatives .
- Differential Scanning Calorimetry (DSC) to assess polymorphic stability during formulation .
Q. How can researchers resolve contradictions in biological activity data observed across studies involving 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one derivatives?
- Methodological Answer :
- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Control for compound stability : Monitor degradation under assay conditions (pH/temperature) via HPLC to rule out false negatives .
- Meta-analysis frameworks : Apply statistical tools like Cohen’s d to quantify effect size heterogeneity across studies .
Q. What computational modeling approaches are suitable for predicting the reactivity or pharmacological interactions of 9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict regioselectivity in electrophilic substitution reactions .
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., GABA receptors) using crystal structures from the PDB .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on benzodiazepine analogs to predict binding affinity (e.g., pIC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
